molecular formula C14H21NO3 B5729900 4-[2-(2-ethoxyphenoxy)ethyl]morpholine

4-[2-(2-ethoxyphenoxy)ethyl]morpholine

Cat. No.: B5729900
M. Wt: 251.32 g/mol
InChI Key: VMOMRYODKFVSKB-UHFFFAOYSA-N
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Description

4-[2-(2-ethoxyphenoxy)ethyl]morpholine is an organic compound with the molecular formula C14H21NO3. It is a derivative of morpholine, a heterocyclic amine, and contains an ethoxyphenoxyethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine typically involves the following steps:

  • Reaction of Morpholine with 2-(2-ethoxyphenoxy)ethyl Chloride: : Morpholine reacts with 2-(2-ethoxyphenoxy)ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-ethoxyphenoxy)ethyl]morpholine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxyl derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation

Properties

IUPAC Name

4-[2-(2-ethoxyphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-2-17-13-5-3-4-6-14(13)18-12-9-15-7-10-16-11-8-15/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOMRYODKFVSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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